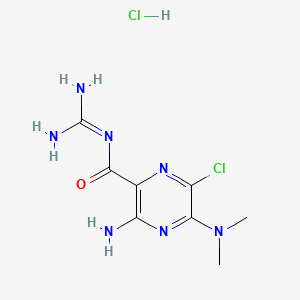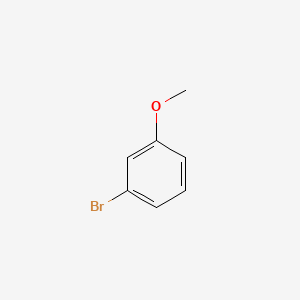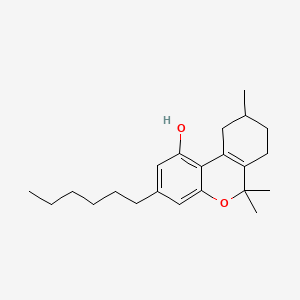
Chlorhydrate de 5-(N,N-diméthyl)amiloride
Vue d'ensemble
Description
Selective Na+/H+ exchange blocker (IC50 = 6.9 μM). Shows greater potency and selectivity than analog, amiloride. Inhibits proliferation and induces differentiation of HL-60 cells. Shows anti-ischemic effects in vivo.
Sodium-hydrogen exchangers (NHE) are involved in maintaining sodium and pH balance in a variety of tissues. They are also known as sodium-hydrogen antiporters and solute carrier family 9 members. 5-(N,N-dimethyl)-Amiloride (DMA) inhibits NHE1, NHE2, and NHE3 with Ki values of 0.02, 0.25, and 14 μM, respectively. Because NHE1 is present in dorsal root ganglion and spinal cord, DMA was investigated for its ability to reduce inflammatory pain in rat nociception behavior tests.
5-(N,N)-Dimethylamiloride Hydrochloride is a Na(+)-H+ exchange inhibitor.
Applications De Recherche Scientifique
- Fonction: Le chlorhydrate de 5-(N,N-diméthyl)amiloride bloque sélectivement l'antiport Na+/H+, une protéine impliquée dans l'homéostasie du pH intracellulaire dans les cellules mammifères .
- Applications:
- Réduction de la douleur inflammatoire: La recherche a exploré sa capacité à réduire la douleur inflammatoire, probablement par son impact sur les mécanismes de transport ionique .
- Inhibition du signal calcique TRPA1: Dans les cellules exprimant TRPA1, ce composé inhibe les signaux calciques induits par l'isothiocyanate d'allyle, suggérant un rôle dans la perception sensorielle et la nociception .
Inhibition de l'antiport Na+/H+
Mécanisme D'action
Target of Action
5-(N,N-Dimethyl)amiloride hydrochloride, also known as DMA, is a derivative of amiloride . It is a selective inhibitor of Na+/H+ exchangers . These exchangers are proteins involved in intracellular pH homeostasis of many mammalian cell types . The primary targets of DMA are NHE1, NHE2, and NHE3 .
Mode of Action
DMA interacts with its targets (NHE1, NHE2, and NHE3) by inhibiting their function . This inhibition results in the retention of H+ ions and a decrease in intracellular pH . The compound works by selectively blocking the Na+/H+ antiport .
Biochemical Pathways
The Na+/H+ exchanger (NHE) is a protein that has been involved in intracellular pH homeostasis of many mammalian cell types . By inhibiting the function of NHE1, NHE2, and NHE3, DMA affects the intracellular pH homeostasis . This can have downstream effects on various biochemical pathways within the cell.
Result of Action
The inhibition of Na+/H+ exchangers by DMA leads to the retention of H+ ions and a decrease in intracellular pH . This can have various molecular and cellular effects, depending on the specific cell type and physiological context. DMA has been investigated for its ability to reduce inflammatory pain .
Action Environment
The action, efficacy, and stability of DMA, like other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the drug, and the temperature . .
Analyse Biochimique
Biochemical Properties
5-(N,N-Dimethyl)amiloride hydrochloride selectively inhibits Na+/H+ exchangers in cellular membranes, specifically NHE1, NHE2, and NHE3 . This results in the retention of hydrogen ions and a decrease in intracellular pH . The compound interacts with these exchangers, blocking their function and altering the biochemical reactions within the cell .
Cellular Effects
The inhibition of Na+/H+ exchangers by 5-(N,N-Dimethyl)amiloride hydrochloride impacts various cellular processes. It influences cell function by affecting cell signaling pathways and gene expression . It also impacts cellular metabolism by altering the balance of sodium and hydrogen ions within the cell .
Molecular Mechanism
5-(N,N-Dimethyl)amiloride hydrochloride exerts its effects at the molecular level by binding to Na+/H+ exchangers and inhibiting their function . This leads to changes in gene expression and enzyme activity within the cell .
Metabolic Pathways
5-(N,N-Dimethyl)amiloride hydrochloride is involved in the metabolic pathway of sodium and hydrogen ion exchange . It interacts with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-(dimethylamino)pyrazine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN7O.ClH/c1-16(2)6-4(9)13-3(5(10)14-6)7(17)15-8(11)12;/h1-2H3,(H2,10,14)(H4,11,12,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUPTHVVXMBJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017824 | |
| Record name | Dimethylamiloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2235-97-4 | |
| Record name | Dimethylamiloride hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002235974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylamiloride hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYLAMILORIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52W30K1Q9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2Z,4Z,6Z,8Z)-9-[3-(3H-diazirin-3-yl)phenyl]-3,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B1666280.png)




